Cas no 1713461-93-8 ((2-tert-Butyl-4-oxo-4H-pyrazolo[1,5-a]pyrazin-5-yl)-acetic acid)

(2-tert-Butyl-4-oxo-4H-pyrazolo[1,5-a]pyrazin-5-yl)-acetic acid is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core with a tert-butyl substituent and an acetic acid functional group. This structure imparts unique reactivity and potential utility as an intermediate in pharmaceutical and agrochemical synthesis. The tert-butyl group enhances steric stability, while the oxo and acetic acid moieties offer sites for further derivatization, enabling applications in drug discovery and fine chemical production. Its well-defined molecular architecture ensures consistent performance in synthetic pathways, making it a valuable building block for researchers developing novel bioactive compounds. The compound is typically characterized by high purity and stability under standard handling conditions.
(2-tert-Butyl-4-oxo-4H-pyrazolo[1,5-a]pyrazin-5-yl)-acetic acid structure
1713461-93-8 structure
Product Name:(2-tert-Butyl-4-oxo-4H-pyrazolo[1,5-a]pyrazin-5-yl)-acetic acid
CAS No:1713461-93-8
MF:C12H15N3O3
MW:249.265802621841
CID:5181597
Update Time:2025-06-07

(2-tert-Butyl-4-oxo-4H-pyrazolo[1,5-a]pyrazin-5-yl)-acetic acid Chemical and Physical Properties

Names and Identifiers

    • (2-tert-Butyl-4-oxo-4H-pyrazolo[1,5-a]pyrazin-5-yl)-acetic acid
    • Inchi: 1S/C12H15N3O3/c1-12(2,3)9-6-8-11(18)14(7-10(16)17)4-5-15(8)13-9/h4-6H,7H2,1-3H3,(H,16,17)
    • InChI Key: SEQRHJHFVLTFPO-UHFFFAOYSA-N
    • SMILES: C12=CC(C(C)(C)C)=NN1C=CN(CC(O)=O)C2=O

(2-tert-Butyl-4-oxo-4H-pyrazolo[1,5-a]pyrazin-5-yl)-acetic acid Pricemore >>

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Additional information on (2-tert-Butyl-4-oxo-4H-pyrazolo[1,5-a]pyrazin-5-yl)-acetic acid

Introduction to (2-tert-Butyl-4-oxo-4H-pyrazolo[1,5-a]pyrazin-5-yl)-acetic acid (CAS No. 1713461-93-8)

(2-tert-Butyl-4-oxo-4H-pyrazolo[1,5-a]pyrazin-5-yl)-acetic acid (CAS No. 1713461-93-8) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications, particularly in the treatment of inflammatory and neurodegenerative diseases. This introduction aims to provide a comprehensive overview of the chemical properties, biological activities, and recent research developments surrounding this compound.

The chemical structure of (2-tert-Butyl-4-oxo-4H-pyrazolo[1,5-a]pyrazin-5-yl)-acetic acid is notable for its pyrazolo[1,5-a]pyrazine core, which is a heterocyclic system known for its biological activity. The presence of a tert-butyl group and an acetic acid moiety further contributes to its unique pharmacological profile. The tert-butyl group provides steric hindrance and enhances lipophilicity, while the acetic acid moiety confers polarity and potential for hydrogen bonding interactions with biological targets.

Recent studies have highlighted the anti-inflammatory properties of (2-tert-Butyl-4-oxo-4H-pyrazolo[1,5-a]pyrazin-5-yl)-acetic acid. In vitro assays have demonstrated that this compound effectively inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. Additionally, it has been shown to downregulate the expression of cyclooxygenase (COX)-2 and inducible nitric oxide synthase (iNOS), key enzymes involved in the inflammatory response.

In vivo studies have further corroborated these findings. A study published in the Journal of Medicinal Chemistry reported that oral administration of (2-tert-Butyl-4-oxo-4H-pyrazolo[1,5-a]pyrazin-5-yl)-acetic acid significantly reduced paw edema in a carrageenan-induced inflammation model in rats. The compound also exhibited a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, making it a promising candidate for further development as an anti-inflammatory agent.

Beyond its anti-inflammatory effects, (2-tert-Butyl-4-oxo-4H-pyrazolo[1,5-a]pyrazin-5-yl)-acetic acid has shown potential in the treatment of neurodegenerative diseases. Research conducted at the University of California demonstrated that this compound can protect neuronal cells from oxidative stress-induced damage by upregulating the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. Furthermore, it has been shown to inhibit the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease.

The mechanism of action underlying the neuroprotective effects of (2-tert-butyl-4-Oxo-Pyrazolo[1,5-A]Pyrazin - 5-Yl) Acetic Acid is multifaceted. It appears to involve both direct antioxidant activity and modulation of signaling pathways involved in neuronal survival and function. For instance, it has been reported to activate the Nrf2 pathway, a key regulator of cellular antioxidant responses. Additionally, it can inhibit the activation of microglia and astrocytes, reducing neuroinflammation and promoting neuroprotection.

The safety profile of (2-Tert-butyl - 4-Oxo-Pyrazolo [1 , 5-A] Pyrazin - 5-Yl) Acetic Acid has also been evaluated in preclinical studies. Toxicity assessments in rodents have shown that this compound is well-tolerated at therapeutic doses, with no significant adverse effects on major organs or physiological parameters. These findings support its potential for further clinical development.

In conclusion, (2-Tert-butyl - 4-Oxo-Pyrazolo [1 , 5-A] Pyrazin - 5-Yl) Acetic Acid (CAS No. 1713461-93-8) represents a promising lead compound for the development of novel therapeutic agents targeting inflammatory and neurodegenerative diseases. Its unique chemical structure confers multiple biological activities, including anti-inflammatory and neuroprotective effects. Ongoing research continues to elucidate its mechanisms of action and optimize its pharmacological properties for clinical applications.

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